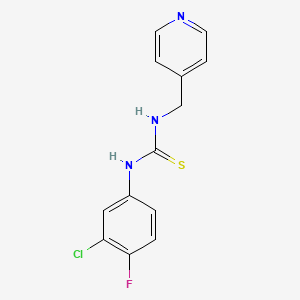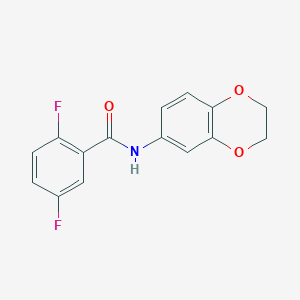
N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea
説明
N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea, also known as ABT-751, is a synthetic antimitotic agent that has been developed as a potential chemotherapeutic drug. ABT-751 has been shown to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.
作用機序
N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea inhibits the growth of cancer cells by disrupting the microtubule network, which is essential for cell division. This compound binds to the colchicine site on tubulin, which prevents the polymerization of microtubules and leads to the disruption of the microtubule network. This disruption leads to mitotic arrest and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in preclinical studies. In addition to its antitumor activity, this compound has also been shown to have antiangiogenic effects, which may contribute to its antitumor activity. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has several advantages for lab experiments. It has been extensively studied and has a well-characterized mechanism of action. This compound is also commercially available, which makes it easy to obtain for lab experiments. However, there are also some limitations to using this compound in lab experiments. This compound is a potent antimitotic agent and can be toxic to cells at high concentrations. Careful dosing and monitoring are required to ensure that the concentration of this compound used in experiments is not toxic to cells.
将来の方向性
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea. One area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of tumors to this compound. Finally, there is also interest in exploring the use of this compound in combination with other chemotherapeutic agents to improve its efficacy.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been extensively studied for its potential use as a chemotherapeutic drug. Preclinical studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. This compound has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3S/c14-11-7-10(1-2-12(11)15)18-13(19)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWNRHYFGPSKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NCC2=CC=NC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4792144.png)
![2-cyano-N-(2-ethylphenyl)-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]acrylamide](/img/structure/B4792148.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4792153.png)
![N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B4792159.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4792184.png)
![6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4792194.png)
![3,6-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4792203.png)
![3-{[2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4792207.png)
![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4792208.png)


![3-methyl-4-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4792230.png)
